6-DEHYDRONANDROLONE

説明

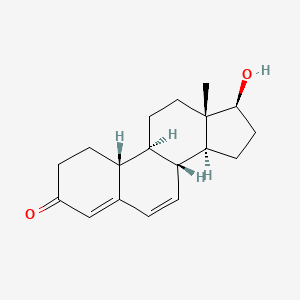

Structure

3D Structure

特性

CAS番号 |

14531-84-1 |

|---|---|

分子式 |

C18H24O2 |

分子量 |

272.4 g/mol |

IUPAC名 |

(8R,9R,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13-,14-,15+,16-,17-,18-/m0/s1 |

InChIキー |

HFLHHQWDPZNOPI-PCCRXHMLSA-N |

SMILES |

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@@H]2O |

正規SMILES |

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

Synthetic Pathways and Derivatization Strategies of 6 Dehydronandrolone

Traditional Chemical Synthesis Routes

Traditional chemical synthesis of 6-dehydronandrolone acetate (B1210297) has been a cornerstone of its production, typically involving multi-step processes from readily available steroid precursors. google.comgoogle.com

Multi-Step Synthesis from Steroid Precursors

A common starting material for the synthesis of this compound acetate is estr-4-ene-3,17-dione. google.com One documented pathway involves a five-step chemical process. figshare.com This process begins with the esterification of the C-3 position of estr-4-ene-3,17-dione using acetic anhydride (B1165640) under the catalysis of toluenesulfonic acid. google.com The subsequent step involves the reduction of the carbonyl group at the C-17 position to a hydroxyl group using potassium borohydride (B1222165). google.com The resulting intermediate is then reacted with N-Bromosuccinimide (NBS) and dimethylformamide (DMF). google.com This is followed by a reaction with lithium carbonate and lithium bromide in DMF. google.com The final step is the acetylation of the C-17 hydroxyl group with acetic anhydride and triethylamine (B128534) to yield this compound acetate. google.com

Another approach utilizes nandrolone (B1676933) as the starting material. chemicalbook.com This method involves the simultaneous acylation with acetic anhydride and acetyl chloride to form an intermediate. chemicalbook.com This intermediate is then subjected to bromination with NBS under basic conditions, which leads to the elimination of a molecule of hydrogen bromide (HBr) to produce this compound acetate with a reported yield of 73%. chemicalbook.com

Esterification and Reduction Methodologies

Esterification and reduction are fundamental reactions in the traditional synthesis of this compound derivatives. As mentioned previously, the C-17 carbonyl group of steroid precursors is often reduced to a hydroxyl group. google.com For instance, sodium borohydride is used to reduce the 17-carbonyl group to a hydroxyl group. google.com Similarly, potassium borohydride can be employed for the same transformation at room temperature. google.com

Following reduction, esterification is carried out to introduce an acetate group at the C-17 position. Acetic anhydride is a common reagent for this purpose, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) or in combination with triethylamine. google.com These steps are crucial for producing the final acetate ester of this compound.

Alkene Displacement and Bromine Addition Approaches

A key transformation in the synthesis of this compound acetate from certain precursors is the introduction of a double bond at the C-6 position. This is often achieved through a process involving bromine addition followed by elimination. One patented method starts with estra-3,5-diene-3,17β-diacetate. google.compatsnap.com This compound undergoes bromine addition, which facilitates an alkene displacement to synthesize this compound acetate, reportedly achieving a yield of 85%. google.compatsnap.com

The reaction typically involves dissolving the starting diacetate in a mixture of DMF and water and cooling the solution. google.com A solution of N-Bromosuccinimide (NBS) in DMF is then added dropwise while maintaining a low temperature. google.com After the addition is complete, the temperature is raised. google.com Subsequently, sodium carbonate and sodium bromide are added to the reaction mixture, which is then heated to complete the reaction. google.com This process of bromination and subsequent elimination of HBr is a critical step in forming the C-6 double bond characteristic of this compound. chemicalbook.comgoogle.com

Chemoenzymatic Synthesis of this compound and its Derivatives

In an effort to develop more efficient and environmentally friendly synthetic routes, chemoenzymatic strategies have been explored for the production of this compound acetate. figshare.com These methods combine the selectivity of biocatalysts with the efficiency of chemical reactions.

Biocatalytic C7β-Hydroxylation and C17β-Ketoreduction Integration

A recently developed chemoenzymatic route for this compound acetate starts from 19-norandrostenedione (B190405). figshare.comacs.org This strategy involves a one-pot biocatalytic step that integrates C7β-hydroxylation and C17β-ketoreduction. figshare.comacs.org This is achieved by using a combination of a P450 monooxygenase and a 17-ketosteroid reductase. figshare.com The product of this enzymatic reaction is C7β-hydroxynandrolone. figshare.com

This intermediate then undergoes a one-pot chemical dehydration and esterification to yield this compound acetate. figshare.com This chemoenzymatic approach has been shown to be highly efficient, with a reported gram-scale synthesis achieving a 93% isolated yield, which is a significant improvement over the 68% yield reported for a traditional five-step chemical process. figshare.com

Enzyme-Mediated Steroidal Core Modification Strategies

The modification of the steroid core through enzymatic means is a powerful strategy that offers high regio- and stereoselectivity, which can be challenging to achieve with traditional chemical methods. acs.orgx-mol.net Cytochrome P450 monooxygenases (CYPs) are particularly versatile biocatalysts for the functionalization of non-activated hydrocarbons in the steroid scaffold under mild conditions. researchgate.netnih.gov

The development of chemoenzymatic strategies often involves the identification and engineering of enzymes with desired activities. For instance, computational design and molecular dynamics simulations have been used to engineer P450 monooxygenases for selective hydroxylation of steroids. acs.orgfigshare.com These engineered enzymes can then be integrated into synthetic pathways. For example, a two-step chemoenzymatic strategy for the synthesis of Trenbolone, another anabolic steroid, involved a biocatalytic one-pot C11-hydroxylation/17β-ketoreduction followed by chemical dehydration. acs.org Such enzyme-mediated strategies hold great promise for the efficient and selective synthesis of this compound and other valuable steroidal compounds. nih.gov

Interactive Data Tables

Table 1: Comparison of Synthetic Routes to this compound Acetate

| Synthetic Route | Starting Material | Key Steps | Reported Yield | Reference(s) |

| Traditional Chemical | Estr-4-ene-3,17-dione | 5-step chemical process | - | google.com |

| Traditional Chemical | Nandrolone | Acylation, Bromination, HBr elimination | 73% | chemicalbook.com |

| Traditional Chemical | Estra-3,5-diene-3,17β-diacetate | Bromine addition, Alkene displacement | 85% | google.compatsnap.com |

| Chemoenzymatic | 19-norandrostenedione | Biocatalytic C7β-hydroxylation/C17β-ketoreduction, Dehydration, Esterification | 93% | figshare.com |

Optimization of Chemoenzymatic Routes for Efficiency and Yield

To address these limitations, research has focused on developing more efficient and environmentally benign chemoenzymatic strategies. A notable advancement is a designed chemoenzymatic route that significantly improves the synthesis of this compound acetate. figshare.comacs.org This strategy begins with 19-norandrostenedione and employs a one-pot biocatalytic transformation. figshare.comacs.org This key step involves the simultaneous C7β-hydroxylation and C17β-ketoreduction, facilitated by a combination of a P450 monooxygenase and a 17-ketosteroid reductase. figshare.com This biocatalytic process generates C7β-hydroxynandrolone as a crucial intermediate. figshare.com

Following the enzymatic step, the synthesis is completed through a one-pot chemical process involving dehydration and esterification to yield the final product, this compound acetate. figshare.com This optimized chemoenzymatic approach is remarkably efficient, achieving an isolated yield of 93% on a gram scale. figshare.comacs.org The significant increase in yield and the greener methodology highlight the potential of this route for industrial applications. figshare.com

Table 1: Comparison of Synthetic Routes for this compound Acetate

| Synthetic Route | Starting Material | Key Reagents/Enzymes | Number of Steps (from precursor) | Overall Yield | Reference |

| Traditional Chemical | 19-norandrostenedione | Multiple chemical reagents | 5 | 68% | figshare.com |

| Chemoenzymatic | 19-norandrostenedione | P450 monooxygenase, 17-ketosteroid reductase | 2 (one-pot biocatalytic, one-pot chemical) | 93% | figshare.comacs.org |

Research on Structural Modifications and Derivatization for Enhanced Utility

The chemical architecture of this compound, particularly its acetate form, makes it a valuable and versatile precursor for creating more complex and therapeutically significant steroidal drugs. evitachem.com Its structure is amenable to modifications, especially at the C7 position, which has led to the development of C7-functionalized steroids with enhanced pharmacological profiles. figshare.com

Besides fulvestrant, this compound acetate serves as an important pro-drug for tibolone, a synthetic steroid used in the treatment of menopausal symptoms. patsnap.comgoogle.com The structural modifications introduced onto the this compound scaffold are thus instrumental in defining the ultimate therapeutic application and efficacy of the final drug product. These examples underscore the strategic importance of this compound as a key intermediate in medicinal chemistry and pharmaceutical development. evitachem.com

Table 2: Examples of this compound Derivatives and Their Utility

| Derivative | Structural Modification | Enhanced Utility | Reference |

| Fulvestrant | 1,6-addition to install a long alkylsulfinyl side chain at the C7α position. | Treatment of hormone receptor-positive metastatic breast cancer. | rsc.orgrsc.org |

| Tibolone | Serves as a key intermediate for this C7-alkylated steroid. | Treatment of menopausal symptoms and prevention of osteoporosis. | patsnap.com |

Biochemical Interactions and Preclinical Mechanisms of Action of 6 Dehydronandrolone in Vitro and Animal Models

Investigations into Hormone Regulation and Cellular Processes

6-Dehydronandrolone is a synthetic steroid and an alkene derivative. biosynth.com In biochemical classifications, it is described as a progestin and a weak androgen with estrogenic properties. biosynth.com Its hormonal activities are multifaceted, influencing various cellular processes. For instance, related steroidal compounds like estra-4,9-diene-3,17-dione (B195082) are known to influence cellular functions by enhancing the rate of protein synthesis and altering gene expression associated with muscle growth. this compound's role extends to being a key intermediate in the synthesis of other hormonally active agents. medchemexpress.commedchemexpress.eu Specifically, its acetate (B1210297) form, this compound acetate, is a crucial starting material for the chemoenzymatic synthesis of C7-functionalized steroidal drugs. mdpi.comacs.org

**3.2. Steroid Receptor Binding Affinity Studies

This compound is characterized as a weak androgen that binds to the androgen receptor (AR). biosynth.com The interaction of nandrolone (B1676933) and its metabolites with the AR has been a subject of significant research, providing context for understanding related compounds. Unlike testosterone (B1683101), which is converted by the enzyme 5α-reductase into the more potent dihydrotestosterone (B1667394) (DHT), nandrolone is converted into 5α-dihydronandrolone (DHN), a much weaker AR agonist. scielo.brwikipedia.org This enzymatic conversion effectively inactivates nandrolone in tissues with high 5α-reductase activity, such as the prostate. wikipedia.orgnih.gov

This difference in metabolic activation is central to the distinct profiles of nandrolone and testosterone. nih.gov In vitro studies have confirmed that while 5α-reduction enhances the receptor affinity of testosterone, it diminishes the affinity of nandrolone. nih.gov Nandrolone itself has a greater affinity for the androgen receptor than testosterone and DHN; however, DHT exhibits the highest receptor affinity among these compounds. scielo.brresearchgate.net

The table below details the relative binding affinities of nandrolone and related steroids to the androgen receptor based on in vitro data.

Table 1: Relative Binding Affinity of Nandrolone and Related Steroids to the Androgen Receptor

| Compound | Relative Affinity to Rat AR (%) | Relative Affinity to Human AR (%) |

|---|---|---|

| 5α-Dihydrotestosterone | 77 | 100 |

| Nandrolone | 75 | 92 |

| 5α-Dihydronandrolone (DHN) | 35 | 50 |

| Testosterone | 38 | 38 |

Data sourced from in vitro studies comparing receptor binding properties. wikipedia.org

While this compound itself has been noted for some estrogenic properties biosynth.com, its primary significance in the context of the estrogen receptor (ER) lies in its use as a precursor for potent ER antagonists. This compound acetate serves as a key starting material in the synthesis of Fulvestrant ('Faslodex'). medchemexpress.commedchemexpress.eursc.org Fulvestrant is a pure estrogen receptor antagonist that functions as a selective estrogen receptor downregulator (SERD). rsc.orgresearchgate.net It competitively binds to the estrogen receptor and promotes its degradation, thereby inhibiting the proliferative actions of estrogen. rsc.org This mechanism makes Fulvestrant an important therapeutic agent in the research of hormone-receptor-positive breast cancer, particularly in cases resistant to other endocrine therapies. medchemexpress.eursc.org The synthesis of Fulvestrant from this compound acetate can be achieved in four steps. rsc.org

Androgen Receptor Interaction Profiles (e.g., comparison with related metabolites like dehydronandrolone (DHN))

Molecular Mechanisms Governing Biological Activities (In Vitro)

The molecular activities of this compound are linked to its interactions with steroid hormone receptors. As an androgen, it can bind to cellular androgen receptors, which then translocate to the nucleus to act as transcription factors, binding to specific sites on chromatin and modulating gene transcription. researchgate.net This is a general mechanism for anabolic androgenic steroids. The compound has also been reported to produce anti-inflammatory effects. biosynth.com

The metabolism of related steroids provides further insight into potential molecular actions. The metabolic activation of testosterone derivatives can lead to the formation of free radicals and induce oxidative stress in certain cellular models. researchgate.net Furthermore, cytochrome P450 enzymes are involved in the biotransformation of many steroids, catalyzing hydroxylation and other modifications that alter their biological activity. mdpi.comacs.org

**3.4. Preclinical Studies in Animal Models (non-human)

Preclinical animal models are essential for understanding the systemic effects of endocrine-active compounds, as outcomes like changes in development and metabolism cannot be fully modeled in cell-based systems. nih.gov Appropriate animal model selection is crucial, as metabolic pathways can vary significantly even between different strains of the same species. nih.gov

Studies in animal models have been critical in elucidating the tissue-specific metabolic effects of the nandrolone family of steroids. A key study in castrated male rats directly compared the in vivo receptor binding of nandrolone and testosterone. nih.gov The results demonstrated that the differential effects of these androgens are heavily influenced by the presence of 5α-reductase in various tissues. nih.gov

In tissues with high 5α-reductase content, such as the prostate, there was a preferential retention of the potent androgen [3H]DHT over the weak androgen [3H]DHN in receptor fractions. nih.gov Conversely, in tissues largely devoid of 5α-reductase activity, such as muscle, [3H]nandrolone and [3H]testosterone were retained in equal amounts. nih.gov The kidney, however, showed a preferential retention of [3H]nandrolone over [3H]testosterone. nih.gov

Another study in rats investigated the impact of inhibiting 5α-reductase with finasteride (B1672673) on the effects of nandrolone decanoate (B1226879) (ND). scielo.br The findings showed that blocking the conversion of nandrolone to the less androgenic DHN led to an increase in nandrolone bioavailability in certain tissues, which exacerbated cardiac hypertrophy. scielo.br This highlights that the metabolic conversion to DHN is a deactivating step in specific tissues, and the biological effect of nandrolone administration is a composite of the actions of the parent compound and its metabolites. scielo.br

Table 2: Summary of Metabolic Effects of Nandrolone in Animal Models

| Tissue | Finding | Implication |

|---|---|---|

| Prostate (Rat) | Preferential retention of [3H]DHT over [3H]DHN in receptor fractions. nih.gov | High 5α-reductase activity leads to the formation of the weaker androgen DHN from nandrolone, reducing its local androgenic effect compared to testosterone's conversion to DHT. nih.gov |

| Muscle (Rat) | Equal retention of [3H]Nandrolone and [3H]Testosterone in receptor fractions. nih.gov | Low 5α-reductase activity means nandrolone remains largely unmetabolized, exerting its effects directly. nih.gov |

| Kidney (Rat) | Preferential retention of [3H]Nandrolone over [3H]Testosterone. nih.gov | Suggests tissue-specific handling and receptor affinity that favors nandrolone accumulation. nih.gov |

Preclinical Studies in Animal Models (non-human)

Comparative Biochemical Studies with Related Steroids in Animal Models

The biochemical profile of this compound is best understood in comparison to its parent compound, nandrolone, and other related androgens. The interaction of these steroids with the androgen receptor (AR) and their subsequent metabolism are key determinants of their activity.

Nandrolone itself is known for its high affinity for the androgen receptor, which in some studies has been shown to be greater than that of testosterone. scielo.brscielo.br A crucial aspect of its pharmacology in animal models is its metabolism by the enzyme 5α-reductase. wikipedia.org Unlike testosterone, which is converted by 5α-reductase to the more potent dihydrotestosterone (DHT), nandrolone is metabolized to 5α-dihydronandrolone (DHN). scielo.brwikipedia.org In vitro and in vivo studies in rats have demonstrated that DHN has a significantly lower binding affinity for the androgen receptor compared to the parent nandrolone. scielo.brwikipedia.orgnih.gov This metabolic pathway effectively deactivates nandrolone in tissues with high 5α-reductase activity, such as the prostate, which is thought to contribute to its favorable ratio of anabolic to androgenic effects. wikipedia.orgnih.gov

This compound, which features an additional double bond between carbons 6 and 7 in the steroid's A-ring, also interacts with the androgen receptor. nih.gov While direct comparative receptor binding assays are not widely detailed in the literature, the structural modification is significant. Such modifications are known to alter the binding affinity and selectivity of the steroid for its receptor. In vivo studies in castrated male rats have been utilized to directly compare the accumulation of various androgens in different tissues, highlighting that tissue-specific metabolism dictates the local effect of the compound. nih.gov For instance, in tissues lacking significant 5α-reductase activity, such as muscle, nandrolone's effects are more pronounced compared to testosterone. nih.gov

The metabolism of these steroids is often mediated by cytochrome P450 (P450) enzymes. In vitro studies using human recombinant P450 enzymes have shown that the 3-keto-4-ene structure, common to these androgens, is a substrate for enzymes like CYP3A4, often resulting in hydroxylation at the 6β-position. capes.gov.brresearchgate.net While not specific to this compound, these studies on related steroids like testosterone and boldenone (B1667361) establish the metabolic pathways that are critical for their bioactivity and clearance. capes.gov.br

Interactive Table 1: Comparative Androgen Receptor (AR) Affinity of Nandrolone and its Metabolites

| Compound | Action of 5α-Reductase | Relative Androgen Receptor (AR) Affinity | Consequence in Androgenic Tissues |

| Testosterone | Converted to Dihydrotestosterone (DHT) | DHT is a more potent AR agonist than testosterone. scielo.br | Potentiation of androgenic effect. wikipedia.org |

| Nandrolone | Converted to 5α-Dihydronandrolone (DHN) | DHN is a weaker AR agonist than nandrolone. wikipedia.orgnih.gov | Deactivation/attenuation of androgenic effect. wikipedia.org |

| This compound | Not a primary substrate for 5α-reductase | Binds to the androgen receptor; relative affinity requires further study. | Activity depends on intrinsic AR affinity, not 5α-reduction. |

Application of Non-classical Animal Models in Steroid Research

The investigation of steroid mechanisms has expanded beyond traditional rodent models to include a variety of non-classical systems, each offering unique advantages for dissecting specific biological actions. nih.govresearchgate.net The selection of an appropriate animal model is critical, as physiological and metabolic characteristics can differ significantly from humans, impacting the translational relevance of findings. researchgate.netbioscientifica.com

In Vitro and Microbial Systems: Before advancing to whole-animal studies, in vitro systems are invaluable. The use of recombinant human cytochrome P450 enzymes expressed in insect or bacterial cells allows for detailed investigation of specific metabolic pathways, such as hydroxylation, in a controlled environment. capes.gov.brresearchgate.netnih.gov These models have been essential in determining that enzymes like CYP3A4 are primary mediators of the metabolism of anabolic steroids. capes.gov.brnih.gov Furthermore, whole-cell biocatalysts, such as genetically modified yeast (S. cerevisiae), have been developed to study and even produce specific steroid metabolites, offering a bridge between enzymatic assays and whole-organism studies. researchgate.net

Zebrafish (Danio rerio): The zebrafish has emerged as a powerful model in endocrinology and for studying the effects of endocrine-disrupting compounds. nih.govresearchgate.net Its rapid development, genetic tractability, and the conserved nature of its steroidogenesis pathways make it suitable for investigating the effects of steroids on development and physiology. researchgate.netmdpi.com Importantly, methods have been developed to measure steroid hormones non-invasively by analyzing the water in which the fish are held, allowing for sequential sampling from the same individual, which is difficult in small animals like mice. nih.gov While direct studies with this compound are not prominent, the zebrafish model is well-established for assessing the biological activities of other natural and pharmaceutical steroids, revealing species-specific differences in receptor activation. frontiersin.org

Caenorhabditis elegans: The nematode C. elegans offers a simple yet effective system for initial toxicological and endocrine disruption screening. nih.govmdpi.com Although it lacks a vertebrate-like endocrine system, many hormonal signaling pathways that regulate development, reproduction, and metabolism are conserved. nih.gov C. elegans has been successfully used to assess the effects of various endocrine-disrupting chemicals by measuring endpoints like growth, reproduction, and changes in the expression of stress-related genes. mdpi.comresearchgate.netnih.gov Its simplicity, rapid life cycle, and the ethical benefits of reducing vertebrate animal testing make it a valuable first-pass screening tool in steroid research. nih.gov

Other non-traditional models, including domestic ferrets, guinea pigs, and spiny mice, are also being explored for studying steroid-related pathologies due to specific physiological similarities to humans. nih.gov These models, in conjunction with classical rodent studies, provide a more comprehensive understanding of the complex actions of steroid compounds.

Interactive Table 2: Application of Different Models in Steroid Research

| Model Type | Specific Example(s) | Key Application in Steroid Research |

| In Vitro Enzyme Assays | Recombinant Cytochrome P450s (e.g., CYP3A4) | Elucidation of specific metabolic pathways (e.g., hydroxylation) and enzyme kinetics. capes.gov.brnih.gov |

| Microbial Models | S. cerevisiae (Yeast) | Biotransformation studies, production of specific steroid metabolites. researchgate.net |

| Invertebrate Models | C. elegans (Nematode) | High-throughput screening for endocrine disruption, developmental and reproductive toxicity. nih.govmdpi.com |

| Vertebrate Models (Aquatic) | Danio rerio (Zebrafish) | Studying effects on embryonic development, steroidogenesis, and non-invasive hormone monitoring. nih.govnih.gov |

| Vertebrate Models (Mammalian) | Rats, Mice, Rabbits, Pigs | Investigating systemic physiological effects, tissue-specific actions, and receptor binding properties in vivo. nih.govresearchgate.netnih.gov |

Metabolism and Biotransformation of 6 Dehydronandrolone in Non Human Biological Systems

Microbial Biotransformation Pathways

Microorganisms are versatile biocatalysts capable of performing a wide range of chemical transformations, including the modification of steroids. The biotransformation of steroids by microbes offers a powerful tool for producing novel and pharmaceutically valuable compounds.

Cytochrome P450 Enzyme Involvement in Steroid Metabolism

Cytochrome P450 (CYP) enzymes are a large and diverse group of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of compounds, including steroids. nih.gov In microorganisms, these enzymes are key players in the functionalization of the steroid nucleus. rsc.org

Research has highlighted the role of specific microbial CYP enzymes in steroid hydroxylation. For instance, CYP109B1 from Bacillus megaterium has demonstrated the ability to hydroxylate various steroid substrates. nih.govresearchgate.net Studies have shown that CYP109B1 can catalyze the 16β-hydroxylation of testosterone (B1683101) and the 15β-hydroxylation of other steroids. nih.govacs.org When tested with 9(10)-dehydronandrolone (B141246), CYP109B1 shifted its selectivity to produce the 16β-hydroxylated product. nih.gov

Another notable example is CYP105S17 from Mycolicibacterium neoaurum, which has been identified to catalyze the conversion of androst-4-ene-3,17-dione (AD) into 17β-hydroxy-4-androstene-3,16-dione (16-oxo-TS). mdpi.com This discovery has opened up new possibilities for the production of hydroxylated steroid intermediates. mdpi.com The co-localization of the cyp105S17 gene with an MMPL family transporter suggests its potential involvement in the metabolism or synthesis of specific lipids. mdpi.com

Identification of Novel Sterol Modification Pathways in Microorganisms

Microorganisms possess unique and sometimes previously uncharacterized pathways for modifying steroid structures. The investigation of these pathways can lead to the discovery of novel enzymes and metabolic routes with significant biotechnological potential.

A novel steroid D-ring modification pathway has been elucidated in Mycolicibacterium neoaurum. mdpi.com This pathway, catalyzed by CYP105S17, involves the conversion of androst-4-ene-3,17-dione (AD) to 16-oxo-TS, which can be further reduced to 16α,17β-dihydroxy-androst-4-ene-3-one (16α-OH-TS). mdpi.com This finding represents a significant advancement in understanding the microbial metabolism of steroids and provides a basis for engineering strains for the production of valuable steroid derivatives. mdpi.com

Enzymatic Hydroxylation and Reductive Transformations of Steroid Intermediates

Enzymatic hydroxylation is a critical reaction in steroid metabolism, introducing hydroxyl groups at specific positions on the steroid scaffold, which can significantly alter their biological activity. rsc.org Microbial enzymes, particularly CYPs, are proficient at catalyzing these reactions with high regio- and stereoselectivity. nih.gov

In addition to hydroxylation, reductive transformations are also a key feature of microbial steroid metabolism. For example, in Mycolicibacterium neoaurum, after the initial oxidation of the D-ring by CYP105S17, subsequent reduction steps are carried out by other enzymes. mdpi.com The compound 16-oxo-TS, for instance, can be reduced to 16α-OH-TS under reductive conditions within the microorganism. mdpi.com The interconversion of isomers, such as 16β-hydroxy-4-androstene-3,17-dione (16β-OH-AD) and 16-oxo-TS, has also been observed, with the latter being the more stable form. mdpi.com

In Vitro Metabolic Studies using Non-Human Biological Preparations

In vitro metabolic studies using preparations from non-human sources, such as liver microsomes, are essential tools for investigating the metabolic fate of xenobiotics. nih.gov These systems contain a concentrated source of drug-metabolizing enzymes, particularly CYPs, and allow for the controlled study of metabolic pathways. nih.gov

Equine liver microsomes have been used to study the metabolism of compounds like estra-4,9-diene-3,17-dione (B195082), a structurally related steroid. These studies help in mapping hydroxylation sites and understanding species-specific metabolic differences. While direct in vitro studies on 6-dehydronandrolone using non-human liver microsomes are not extensively detailed in the provided search results, the methodologies are well-established for other steroids. nih.govnih.gov Such studies typically involve incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH and analyzing the formation of metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Identification of Metabolites in Non-Human Biological Samples

The identification of metabolites in biological samples is crucial for understanding the complete metabolic profile of a compound. In the context of non-human systems, this often involves analyzing samples from in vitro biotransformation experiments or from organisms used in metabolic studies.

In studies with Mycolicibacterium neoaurum, several metabolites resulting from the transformation of androst-4-ene-3,17-dione were identified. mdpi.com These include 16-oxo-TS and 16α-OH-TS. mdpi.com The identification process often involves techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the chemical structures of the metabolites. mdpi.com For instance, a metabolite with a molecular weight of 302 was identified as 16-oxo-TS after purification and analysis. mdpi.com Another transient intermediate with a molecular weight of 304 was also detected. mdpi.com

Exploration of Non-Traditional Steroid Metabolic Routes

While the classical pathways of steroid metabolism are well-documented, there is growing interest in exploring non-traditional or alternative metabolic routes. nih.gov These pathways may involve unusual enzymatic reactions or occur under specific physiological or pathological conditions. nih.gov The existence of such alternative pathways highlights the metabolic plasticity of biological systems. nih.gov The study of these non-traditional routes can reveal novel bioactive molecules and provide deeper insights into the complex network of steroid metabolism. nih.gov

Advanced Analytical Methodologies for Detection and Characterization of 6 Dehydronandrolone

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Techniques

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the analysis of steroids like 6-dehydronandrolone due to its high sensitivity and selectivity.

Ultra-Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry (UPLC-ESI-MS-MS) for Trace Analysis

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, coupled with tandem mass spectrometry (MS/MS) and an electrospray ionization (ESI) source, provides a powerful method for trace analysis of steroids. researchgate.netcore.ac.uk This technique offers enhanced separation efficiency, speed, and sensitivity compared to conventional HPLC. For the analysis of androgens, including this compound acetate (B1210297), in environmental water samples, UPLC-ESI-MS/MS has been successfully applied, achieving low limits of detection (LOD) in the nanogram-per-liter (ng/L) range. researchgate.netcore.ac.uk The positive ion mode of ESI is generally favored for the efficient ionization of androgens. core.ac.ukresearchgate.net

The use of UPLC systems with columns such as the ACQUITY UPLC BEH C18 allows for the separation of multiple steroid hormones, including isobaric compounds, in a single analytical run. lcms.cznih.gov The method's sensitivity is crucial, as steroids can exert biological effects at very low concentrations. researchgate.net A study analyzing 19 steroid hormones in serum demonstrated the capability of UPLC-MS/MS to quantify analytes at picogram-per-milliliter (pg/mL) levels from a small sample volume. lcms.cz

| Parameter | Value | Reference |

| Lower Limit of Quantitation (Progestogens) | 25 pg/ml | nih.gov |

| Lower Limit of Quantitation (Estradiol) | 2.5 pg/ml (5.0 pg/ml for ethinyl estradiol) | nih.gov |

| Lower Limit of Quantitation (Estradiol only) | 1 pg/ml | nih.gov |

| Linear Range (Progestogens) | 25-50,000 pg/ml | nih.gov |

| Linear Range (Estradiol) | 2.5-2,000 pg/ml | nih.gov |

| Linear Range (Ethinyl Estradiol) | 5-2,000 pg/ml | nih.gov |

| UPLC Column | ACQUITY UPLC BEH C18, 1.7 µm | lcms.cznih.gov |

| Flow Rate | 0.3 ml/min | nih.gov |

| Injection Volume | 7.5 µl | nih.gov |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Mode | nih.gov |

Solid-Phase Extraction (SPE) and Cleanup Procedures in Sample Preparation

Effective sample preparation is paramount to remove interfering substances from the matrix and to concentrate the analyte before LC-MS analysis. Solid-phase extraction (SPE) is a widely used technique for the extraction and preconcentration of steroids from various matrices, including water and biological fluids. core.ac.ukresearchgate.net Different SPE sorbents can be employed, such as C18 or mixed-mode cation exchange (MCX) cartridges. researchgate.netdshs-koeln.de

| SPE Cartridge | Elution Solvents | Application | Reference |

| MCX | Methanol, Formic Acid Solution | Endocrine-disrupting compounds in surface water | researchgate.net |

| ENVI-18 SPE disks | Acetonitrile | Androgens in wastewater | core.ac.uk |

| C18 | Methanol | Nandrolone (B1676933) metabolites in urine | dshs-koeln.de |

| Oasis HLB | Ethyl Acetate, Acetonitrile | Progestogens in environmental waters | researchgate.net |

Isotope Dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (ID-HPLC-MS/MS) for Reference Measurements

Isotope dilution mass spectrometry (IDMS) is recognized as a high-accuracy method and is often used to develop reference measurement procedures (RMPs). nih.govnih.gov ID-HPLC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry and the precision of isotope dilution. nih.govnih.gov In this technique, a known amount of a stable isotope-labeled internal standard of the analyte is added to the sample at the beginning of the analytical process. nih.gov The ratio of the unlabeled analyte to the labeled internal standard is measured, which allows for accurate quantification by correcting for analyte losses during sample preparation and analysis. nih.gov

This methodology is crucial for establishing measurement traceability to the International System of Units (SI) and for standardizing routine clinical assays. nih.govnih.gov For example, a candidate RMP for total 17-β estradiol (B170435) in human serum was developed using ID-LC-MS/MS without derivatization, demonstrating high accuracy and precision. nih.gov While a specific RMP for this compound is not detailed in the provided context, the principles of ID-LC-MS/MS are directly applicable for creating such a high-order standard for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Based Techniques

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids. It often requires derivatization to increase the volatility and thermal stability of the analytes.

Silyl Derivatization Methods for GC-MS Analysis (e.g., with BSTFA)

Silylation is a common derivatization technique in which an active hydrogen in the analyte molecule is replaced by a trimethylsilyl (B98337) (TMS) group. iu.edusigmaaldrich.comresearchgate.net This process makes polar compounds like steroids more volatile and thermally stable, and thus more amenable to GC analysis. researchgate.net N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating agent that reacts with a range of polar organic compounds. iu.edusigmaaldrich.comfda.gov

The derivatization procedure typically involves dissolving the sample extract in a suitable solvent, adding the silylating reagent (e.g., BSTFA, sometimes with a catalyst like trimethylchlorosilane - TMCS), and heating the mixture to ensure complete reaction. sigmaaldrich.comfda.gov For instance, a general screening method for steroids suggests evaporating the sample extract to dryness and then adding pyridine (B92270) and BSTFA, followed by incubation at approximately 70°C for 30 minutes. fda.gov The resulting TMS derivatives are then analyzed by GC-MS. fda.gov

| Reagent | Conditions | Application | Reference |

| BSTFA and Pyridine | 70°C for 30 minutes | General steroid screening | fda.gov |

| MSTFA/NH4I/Dithioerythritol | 70°C for 15 minutes | Nandrolone metabolites in urine | dshs-koeln.de |

| BSTFA | 50°C for 30 seconds (headspace) | Androgens in wastewater (after DI-SPME) | researchgate.net |

Application of Chemometric Tools in Analytical Screening

Chemometrics, the science of extracting information from chemical systems by data-driven means, plays a significant role in the analytical screening of anabolic steroids, including this compound. These statistical and mathematical tools are often paired with analytical instrumentation to enhance data interpretation, especially when dealing with complex datasets from seized or counterfeit products.

One prominent application involves the use of mass spectrometry combined with chemometric analysis. A study on anabolic steroids seized in Brazil utilized paper spray mass spectrometry, a technique that allows for rapid analysis with minimal sample preparation. researchgate.net In this research, a Principal Component Analysis (PCA) model was developed to differentiate samples based on their active ingredients. researchgate.net This approach successfully clustered samples, enabling the detection and characterization of counterfeit products. researchgate.net The final PCA model, simplified by using an ordered predictors selection (OPS) method, was built with three principal components and accounted for 69.82% of the variance using only 28 spectral variables. researchgate.net

Another approach combines Nuclear Magnetic Resonance (NMR) spectroscopy with chemometrics. A study demonstrated that a chemometric analysis of ¹³C NMR data, using both PCA and Hierarchical Cluster Analysis (HCA), could effectively classify samples and identify the active pharmaceutical ingredients. researchgate.net Such methods are valuable for their ability to provide structural information and classify substances based on their unique spectral fingerprints.

The integration of chemometrics with techniques like Fourier Transform Infrared Spectroscopy (FTIR) has also proven effective. By applying PCA to infrared spectra, researchers could distinguish between original and counterfeit drug ampoules, with clusters corresponding to authentic samples and various types of counterfeits. researchgate.net These chemometric applications provide fast, reliable, and cost-effective alternatives to more traditional chromatographic methods for screening purposes. researchgate.net

Research on Detection in Environmental Matrices (e.g., wastewater)

The presence of anabolic steroids and their metabolites in the environment, particularly in water systems, is a growing concern due to their potential endocrine-disrupting effects. Consequently, sensitive and reliable analytical methods are required for their detection in environmental matrices like wastewater.

A key methodology for this purpose is liquid chromatography combined with tandem mass spectrometry (LC-MS/MS). One study detailed a rapid and sensitive liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS-MS) method for the simultaneous analysis of fifteen androgens, including this compound acetate, in wastewater. core.ac.ukresearchgate.net The method involved a cleanup step using solid-phase disk extraction to handle the complex water matrix. core.ac.uk

When this method was applied to wastewater samples from the Beijing area, five specific androgens were detected, although this compound was not among them in those particular samples. core.ac.ukresearchgate.net The detected compounds included androstenedione, fluoxymesterone, methyltestosterone, testosterone (B1683101), and nandrolone, with concentrations ranging from 1.2 to 66.7 ng L⁻¹. core.ac.ukresearchgate.net The detection of these related compounds underscores the utility of the method for monitoring steroidal pollutants discharged from sources like sewage treatment plants. core.ac.uk

Below is a data table summarizing the analytical parameters from the study on androgen detection in wastewater.

Table 1: Analytical Method Parameters for Androgen Detection in Wastewater

| Parameter | Value |

|---|---|

| Analytical Technique | Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI-MS-MS) |

| Sample Pre-treatment | Solid-Phase Disk Extraction |

| Number of Androgens Analyzed | 15 (including this compound acetate) |

| Method Recovery Range | 78.0% - 107.7% |

| Limit of Detection (LOD) Range | 0.5 - 4 ng L⁻¹ |

Further research highlights the widespread presence of various steroids in aquatic environments, originating from sources like sewage treatment plants and livestock farms. researchgate.net Methods using ultra-performance liquid chromatography-electrospray tandem mass spectrometry have established detection limits for numerous steroids in influent, effluent, and surface water, often in the low ng/L range, confirming the capability to monitor these environmental contaminants effectively. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound acetate |

| Androstenedione |

| Fluoxymesterone |

| Methyltestosterone |

| Nandrolone |

| Testosterone |

Structure Activity Relationship Sar Studies of 6 Dehydronandrolone and Its Analogs

Impact of Steroidal Skeleton Modifications on Biological Activities

Modifications to the core steroidal skeleton of 6-dehydronandrolone can significantly alter its biological profile. The tetracyclic framework of steroids, consisting of three six-membered rings and one five-membered ring, provides a rigid scaffold that can be systematically altered to probe its interaction with biological targets. zsmu.edu.ua The physiological function of a steroid is dependent on the type, number, and configuration of functional groups attached to this core structure. researchgate.net

Research has shown that even subtle changes, such as the introduction or removal of double bonds or the addition of various functional groups at different positions, can lead to substantial changes in anabolic and androgenic activities. researchgate.net For instance, the introduction of a double bond at the C6 position, which differentiates this compound from nandrolone (B1676933), has a profound impact on its biological properties.

Further modifications to the D-ring of androstane (B1237026) derivatives, a class of steroids to which this compound belongs, have been explored to develop compounds with potential anticancer properties. nih.gov These studies involve creating heterocyclic androstane derivatives and evaluating their anti-proliferative activity against various cancer cell lines. nih.gov The goal is to identify compounds with high selectivity for cancer cells while minimizing effects on non-cancerous cells. nih.gov

The following table summarizes the impact of certain structural modifications on the biological activity of steroid analogs.

| Modification | Impact on Biological Activity | Example Compound Class |

| Introduction of a C6 double bond | Alters anabolic and androgenic profile | This compound |

| D-ring heterocycle formation | Potential for anti-proliferative activity | Heterocyclic androstane derivatives |

| A-homo lactam addition | Showed selectivity in anti-proliferative assays | A-homo lactam androstane derivative |

| Methylpyrazolo group addition | Potential for aromatase binding | Methylpyrazolo androstane derivative |

These examples highlight the principle that specific structural alterations to the steroid nucleus are a key strategy in the development of new therapeutic agents.

Regioselectivity and Stereoselectivity in Enzymatic Hydroxylation

The enzymatic hydroxylation of steroids is a key process in their metabolism and in the synthesis of new, active compounds. Cytochrome P450 (P450) enzymes are particularly important in this regard, as they can introduce hydroxyl groups at specific positions on the steroid skeleton with high regio- and stereoselectivity. nih.govresearchgate.net This is a significant advantage over traditional chemical methods, which often lack such precision. nih.gov

Studies on the enzymatic hydroxylation of 9(10)-dehydronandrolone (B141246), a related compound, by the cytochrome P450 enzyme CYP109B1 have demonstrated a shift in selectivity. nih.gov While CYP109B1 typically hydroxylates testosterone (B1683101) derivatives at the 15β-position, its activity on 9(10)-dehydronandrolone shifts to the 16β-position. nih.gov This highlights how the substrate's structure can influence the enzyme's regioselectivity.

The following table presents the results of CYP109B1-catalyzed hydroxylation of various steroid substrates, illustrating the enzyme's substrate-dependent regioselectivity.

| Substrate | Major Product | Selectivity |

| Testosterone | 15β-hydroxytestosterone | 73% 15β-selectivity |

| Nandrolone | Not specified | Good to excellent activity and selectivity |

| Boldenone (B1667361) | Not specified | Good to excellent activity and selectivity |

| 9(10)-dehydronandrolone | 16β-hydroxy-9(10)-dehydronandrolone | Shift to 16β-selectivity |

The development of chemoenzymatic strategies, which combine chemical and enzymatic steps, has proven effective for the synthesis of complex steroid derivatives. For example, a two-step process has been designed for the synthesis of Trenbolone from estra-4,9-diene-3,17-dione (B195082). acs.org This process utilizes a P450 monooxygenase for C11-hydroxylation and a 17-ketosteroid reductase, followed by a chemical dehydration step. acs.org

Computational Approaches in SAR Analysis (e.g., molecular docking)

Computational methods, particularly molecular docking, are powerful tools in the study of structure-activity relationships for compounds like this compound. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the binding mode and affinity. nih.govmdpi.com

These in silico techniques are instrumental in the early stages of drug discovery for lead identification and optimization. nih.gov By simulating the interaction between a steroid and its target protein, researchers can rationalize experimental findings and guide the design of new analogs with improved properties. nih.gov The process typically involves preparing a 3D structure of the protein's binding site and then computationally "docking" the ligand into it. nih.gov The resulting poses are scored based on their predicted binding energy. mdpi.com

Molecular dynamics (MD) simulations can further refine the docking predictions by accounting for the flexibility of both the ligand and the protein. acs.org These simulations have been used to understand the role of water molecules in substrate recognition and the targeted hydroxylation of steroids by P450 enzymes. acs.org

The following table outlines the general workflow of using molecular docking in SAR analysis.

| Step | Description |

| Target and Ligand Preparation | Obtaining and preparing the 3D structures of the protein target and the steroid ligand. |

| Docking Simulation | Computationally placing the ligand into the protein's active site in various orientations and conformations. |

| Scoring and Analysis | Evaluating the predicted binding poses using a scoring function to estimate binding affinity. |

| SAR Rationalization | Correlating the predicted binding modes and affinities with the experimentally observed biological activities of a series of analogs. |

| Lead Optimization | Using the insights gained to design new analogs with potentially improved activity and selectivity. |

Protein Engineering of Enzymes for Modulating Selectivity and Activity

Protein engineering techniques, including rational design and directed evolution, are employed to modify enzymes like cytochrome P450s to enhance their selectivity and activity for specific steroid substrates. acs.orgacs.org These approaches allow researchers to create biocatalysts with tailored properties for specific applications in steroid synthesis. rsc.org

Rational design involves making specific changes to an enzyme's amino acid sequence based on knowledge of its structure and mechanism. acs.org For example, site-directed mutagenesis can be used to alter residues in the active site to accommodate a new substrate or to favor a particular reaction outcome. acs.org

Directed evolution, on the other hand, mimics the process of natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis and then screening them for the desired activity. acs.org This approach has been successfully used to improve the regio- and diastereoselectivity of P450 enzymes for steroid hydroxylation. acs.org

The integration of computational design with advanced protein engineering has led to the development of enzymes with novel activities. acs.org These engineered enzymes can serve as efficient catalysts for the synthesis of valuable steroid precursors, such as this compound acetate (B1210297). acs.orghubu.edu.cn

The following table summarizes key aspects of protein engineering applied to steroid-modifying enzymes.

| Technique | Description | Application Example |

| Rational Design | Site-directed mutagenesis based on structural and mechanistic information. | Altering P450 active site residues to shift regioselectivity of hydroxylation. acs.org |

| Directed Evolution | Iterative cycles of random mutagenesis and screening to evolve enzymes with desired properties. | Improving the C7β hydroxylation of steroids by a P450 BM3 variant. rsc.org |

| Chemoenzymatic Synthesis | Combining engineered enzymes with chemical synthesis steps. | Efficient synthesis of this compound acetate. acs.orghubu.edu.cn |

| Computational Protein Design | Using computational tools to design new enzymes or modify existing ones. | Creating P450 monooxygenases for specific steroid hydroxylations. acs.org |

Applications of 6 Dehydronandrolone in Chemical Biology and As a Precursor in Synthesis Research

Utility as a Reference Standard in Analytical Chemistry

In the field of analytical chemistry, the availability of pure, well-characterized reference standards is paramount for the accurate identification and quantification of substances. 6-Dehydronandrolone acetate (B1210297) is utilized as a certified reference material for this purpose. lgcstandards.com Its availability allows laboratories to develop and validate analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of various androgens in different matrices, including environmental samples like wastewater. researchgate.netresearchgate.net

A study focused on developing a rapid and sensitive LC-MS/MS method for the analysis of fifteen androgens in wastewater included this compound acetate as one of the target analytes. researchgate.net The use of such standards is crucial for ensuring the reliability and accuracy of data in environmental monitoring and other analytical applications. researchgate.net

Role as a Key Precursor in the Synthesis of C7-Functionalized Steroidal Drugs

This compound acetate is a critical intermediate in the synthesis of a class of compounds known as C7-functionalized steroidal drugs. chemicalbook.comacs.orgevitachem.comacs.org Its unique chemical structure, featuring a conjugated diene system in the A and B rings of the steroid nucleus, makes it an ideal starting point for introducing chemical modifications at the C7 position. This is a key structural feature in several therapeutically important steroid-based drugs.

The synthesis of these C7-functionalized steroids often involves a key chemical transformation known as a 1,6-conjugate addition reaction. The dienone system in this compound acetate is susceptible to attack by various nucleophiles at the C7 position, allowing for the introduction of a wide range of functional groups. This strategic functionalization is central to the design and synthesis of new steroidal agents with specific biological activities.

Examples of C7-functionalized steroidal drugs for which this compound acetate serves as a precursor include:

Tibolone: A synthetic steroid drug used in the treatment of menopausal symptoms. chemicalbook.com

Mibolerone: A highly potent anabolic steroid. chemicalbook.com

The importance of this compound acetate as a precursor has driven research into more efficient and environmentally friendly methods for its own synthesis. Traditional chemical routes can be lengthy and inefficient. acs.orgacs.org Recent advancements include the development of chemoenzymatic routes that utilize enzymes like P450 monooxygenases to achieve higher yields and more sustainable production processes. acs.orgacs.orgfigshare.com One such chemoenzymatic strategy reported a 93% isolated yield for this compound acetate, a significant improvement over the 68% yield from traditional chemical methods. acs.orgfigshare.com

Starting Material for Complex Steroid Synthesis (e.g., Fulvestrant)

One of the most significant applications of this compound acetate is its role as a starting material in the synthesis of the complex steroidal drug, Fulvestrant. chemicalbook.commedchemexpress.comrsc.orgresearchgate.net Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive breast cancer. medchemexpress.com

The synthesis of Fulvestrant from this compound acetate highlights the strategic importance of this precursor. A key step in the synthesis involves a diastereoselective 1,6-addition of a long alkyl side chain to the C7 position of the steroid core. rsc.org This critical carbon-carbon bond-forming reaction establishes the characteristic side chain of Fulvestrant.

The development of efficient synthetic routes to Fulvestrant is an area of active research, with the goal of improving yields, reducing the number of steps, and minimizing the environmental impact of the manufacturing process. The choice of this compound acetate as the starting material is a recurring theme in these synthetic endeavors due to its inherent chemical reactivity that allows for the crucial C7-functionalization.

Contribution to the Development of New Steroidal Agents for Research Purposes

Beyond its role in the synthesis of established drugs, this compound and its derivatives contribute to the development of new steroidal agents for research purposes. tcichemicals.com The chemical scaffold of this compound provides a versatile platform for medicinal chemists to design and synthesize novel compounds with potential therapeutic applications.

The ability to introduce various substituents at the C7 position, and potentially other positions, allows for the exploration of structure-activity relationships. By systematically modifying the structure of the steroid, researchers can investigate how these changes affect the compound's interaction with biological targets, such as nuclear receptors or enzymes. This exploration is fundamental to the discovery of new drug candidates.

Furthermore, the study of the synthesis of this compound itself, particularly through chemoenzymatic routes, contributes to the broader field of biocatalysis and green chemistry. orcid.orgresearcher.lifemdpi.comacs.orgacs.org The development of novel enzymatic transformations for steroid modification can be applied to the synthesis of other complex molecules, thereby advancing the tools available for drug discovery and development.

Future Research Directions and Emerging Areas for 6 Dehydronandrolone

Advancements in Chemoenzymatic Synthesis Methodologies

The synthesis of complex molecules like 6-dehydronandrolone and its derivatives has traditionally relied on multi-step chemical processes that are often inefficient and environmentally taxing. figshare.comacs.org A major direction for future research lies in the advancement of chemoenzymatic strategies, which combine the selectivity of biocatalysis with the flexibility of chemical reactions. brynmawr.eduresearchgate.net

Recent breakthroughs have demonstrated the superiority of a chemoenzymatic route for producing this compound acetate (B1210297), a critical precursor for C7-functionalized steroidal drugs. figshare.comacs.org A novel strategy involves a one-pot biocatalytic reaction using a combination of a P450 monooxygenase and a 17-ketosteroid reductase. acs.org This enzymatic cascade efficiently converts 19-norandrostenedione (B190405) into C7β-hydroxynandrolone, which is then chemically dehydrated and esterified to yield the final product. figshare.comacs.org This approach has achieved a 93% isolated yield on a gram scale, a significant improvement over the 68% yield from traditional five-step chemical methods. figshare.comacs.org

Future research will likely focus on:

Enzyme Discovery and Optimization: Identifying or engineering more robust and efficient P450 monooxygenases and reductases to further improve reaction kinetics and yield. brynmawr.edu

Process Intensification: Developing continuous flow systems that integrate both the biocatalytic and chemical steps, enhancing throughput and reducing operational costs. researchgate.netdntb.gov.ua

Expanding the Substrate Scope: Applying similar chemoenzymatic logic to produce a wider array of C7-functionalized nandrolone (B1676933) derivatives, leveraging the inherent selectivity of enzymes to access novel chemical space. dntb.gov.uaresearchgate.net

| Parameter | Traditional Chemical Synthesis | Developed Chemoenzymatic Synthesis |

|---|---|---|

| Starting Material | 19-norandrostenedione | 19-norandrostenedione |

| Key Steps | Five-step chemical process | One-pot biocatalytic C7β-hydroxylation/C17β-ketoreduction followed by one-pot chemical dehydration/esterification |

| Key Enzymes | N/A | P450 monooxygenase, 17-ketosteroid reductase |

| Overall Isolated Yield | 68% figshare.comacs.org | 93% figshare.comacs.org |

| Environmental Impact | Laborious and environmentally unfriendly figshare.comacs.org | More sustainable and eco-friendly brynmawr.edu |

Deeper Elucidation of Microbial Biotransformation Pathways and Enzymes

Microbial biotransformation offers a powerful toolkit for modifying steroid structures with high regio- and stereoselectivity. researchfloor.org While specific pathways for this compound are not yet fully elucidated, extensive research on the microbial transformation of its parent compound, nandrolone, provides a clear roadmap for future investigations. nih.gov

Fungi, particularly from the genera Cunninghamella and Acremonium, have been shown to be proficient in hydroxylating the nandrolone scaffold at various positions, including C-6, C-10, C-12, and C-16. nih.govfrontiersin.orgnih.gov For example, the transformation of nandrolone by Cunninghamella echinulata and Cunninghamella blakesleeana has yielded novel metabolites such as 6β,10β,17β-trihydroxy-19-nor-4-androsten-3-one. nih.gov Similarly, Acremonium strictum can hydrolyze the ester of nandrolone decanoate (B1226879) and introduce hydroxyl groups. nih.gov

Emerging research in this area should aim to:

Screen Microbial Strains: Systematically screen diverse microbial collections for their ability to transform this compound or its precursors, targeting desirable modifications.

Identify and Characterize Enzymes: Isolate and characterize the specific enzymes (e.g., hydroxylases, dehydrogenases) responsible for the observed biotransformations. researchfloor.org

Pathway Engineering: Utilize synthetic biology and metabolic engineering techniques in host organisms like Escherichia coli or Mycolicibacterium neoaurum to reconstruct and optimize biosynthetic pathways for producing specific this compound derivatives. researchfloor.orgmdpi.com

| Microorganism | Substrate | Key Reactions Observed | Resulting Products (Examples) |

|---|---|---|---|

| Cunninghamella echinulata | Nandrolone | Hydroxylation | 10β,12β,17β-trihydroxy-19-nor-4-androsten-3-one, 6β,10β,17β-trihydroxy-19-nor-4-androsten-3-one nih.gov |

| Acremonium strictum | Nandrolone Decanoate | Ester hydrolysis, oxidation, hydroxylation | 17β-hydroxyestr-4-en-3-one, estr-4-en-3,17-dione, 15α-hydroxyestr-4-en-3,17-dione nih.gov |

| Fusarium oxysporum | Androst-4-ene-3, 17-dione (AD) | Hydroxylation, reduction | 14α-hydroxy-AD, Testosterone (B1683101) researchgate.net |

Continued Development of Advanced Analytical Techniques for Diverse Matrices

The ability to detect and quantify this compound is crucial for various applications, from monitoring synthetic processes to anti-doping control and environmental analysis. Future research must focus on developing and refining analytical methods that offer high sensitivity, specificity, and robustness across diverse and complex sample matrices. rsc.org

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art methodology for steroid analysis, largely replacing older techniques due to its superior specificity and speed. researchgate.netnih.gov A method using liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) has been successfully developed for the trace analysis of fifteen androgens, including this compound acetate, in wastewater. core.ac.uk This method achieved low limits of detection (0.5 to 4 ng/L) and high recoveries (78.0% to 107.7%). core.ac.uk Gas chromatography-mass spectrometry (GC-MS) also remains a powerful tool, especially for creating spectral libraries to identify new or unexpected derivatives. mdpi.comfda.gov

Future advancements should concentrate on:

Expanding Matrix Applicability: Validating and optimizing methods for detecting this compound and its metabolites in complex biological matrices such as serum, urine, and saliva, which is critical for clinical and anti-doping applications. nih.govnih.gov

High-Throughput Screening: Developing rapid screening techniques, such as paper spray mass spectrometry (PS-MS), for the high-throughput analysis of seized products or large batches of samples. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS): Improving sample purification and chromatographic separation techniques to enable the use of GC-IRMS for distinguishing between endogenous and exogenous sources of related steroids, a technique that could be adapted for this compound. rsc.orgcleancompetition.org

| Technique | Abbreviation | Key Advantages | Application to this compound |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and specificity; suitable for complex matrices; high throughput. researchgate.netnih.gov | Validated for detecting this compound acetate in environmental water. core.ac.uk |

| Gas Chromatography-Mass Spectrometry | GC-MS | Excellent for structural characterization and library matching. mdpi.comfda.gov | Applicable for qualitative analysis and identification of derivatives. |

| Gas Chromatography-Isotope Ratio Mass Spectrometry | GC-IRMS | Distinguishes between synthetic and natural steroids by measuring carbon isotope ratios. rsc.org | Potential future application in anti-doping to determine the origin of the compound. |

| Paper Spray Mass Spectrometry | PS-MS | Rapid analysis with minimal sample preparation; ideal for screening. researchgate.net | Potential for high-throughput screening of samples for the presence of this compound. |

Computational Modeling and Enzyme Engineering for Targeted Synthesis and Modification

A significant frontier in steroid synthesis is the use of computational tools to guide the engineering of enzymes for specific, targeted reactions. brynmawr.eduresearchgate.net For membrane-bound enzymes like many steroidogenic P450s, experimental structure determination is difficult, making computational modeling an invaluable tool for understanding structure-function relationships. tandfonline.comtandfonline.com

Molecular dynamics (MD) simulations and other computational chemistry techniques can be used to model how a steroid substrate docks into an enzyme's active site. tandfonline.comacs.org This knowledge allows for rational enzyme design, where specific amino acid residues are mutated to alter or improve catalytic activity and selectivity. This approach has been successfully used to design a P450 monooxygenase for the synthesis of Trenbolone, a structurally related steroid, by identifying the crucial role of water molecules in substrate recognition and hydroxylation. acs.orgx-mol.net

Future research efforts in this domain will be directed towards:

Homology Modeling: Building accurate structural models of the P450s and reductases involved in this compound synthesis based on the crystal structures of related prokaryotic enzymes. tandfonline.comtandfonline.com

Enzyme-Substrate Docking and MD Simulations: Simulating the interaction between this compound precursors and target enzymes to predict binding modes and identify key active site residues for engineering. acs.org

Rational Enzyme Design: Using computational insights to perform site-directed mutagenesis to create enzyme variants with enhanced selectivity for specific hydroxylations or other modifications on the this compound scaffold. x-mol.net

Predictive Modeling of Steroidogenesis: Developing broader computational models that can simulate entire metabolic pathways to predict the effects of engineered enzymes or endocrine-active compounds on the output of specific steroids. researchgate.netplos.orgnih.gov

Q & A

Q. What analytical methods are most effective for confirming the structural identity and purity of 6-Dehydronandrolone in experimental settings?

To confirm structural identity, researchers should employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) for detailed carbon-hydrogen framework analysis.

- High-Resolution Mass Spectrometry (HRMS) to verify molecular formula (C₂₀H₂₆O₃, M = 314.42 g/mol) .

- Melting Point Analysis (95–98°C) as a preliminary purity check . Purity can be further assessed via HPLC-UV with retention time comparison against certified standards.

Q. How can researchers design experiments to study the metabolic stability of this compound in vitro?

- Use hepatic microsomal assays to evaluate Phase I metabolism (e.g., cytochrome P450 activity).

- Include control groups with known CYP inhibitors (e.g., ketoconazole) to identify metabolic pathways.

- Quantify metabolites via LC-MS/MS and cross-reference with synthetic standards .

Q. What are the key challenges in synthesizing this compound, and how can they be mitigated?

- Challenge : Steric hindrance during Δ⁶-dehydrogenation steps reduces yield.

- Solution : Optimize reaction conditions (e.g., chemoenzymatic routes using Bacillus spp. dehydrogenases for regioselective catalysis) .

- Validate intermediates via FT-IR to track carbonyl (C3=O) and acetate (C17-OAc) functional groups .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across studies be systematically addressed?

- Step 1 : Replicate experiments under standardized conditions (dose, species, administration route).

- Step 2 : Apply compartmental modeling to compare absorption rates and half-lives.

- Step 3 : Use meta-analysis to identify confounding variables (e.g., storage conditions impacting stability) .

Q. What methodologies are optimal for elucidating the interaction between this compound and androgen receptors (ARs)?

- In Silico Approaches : Molecular docking (e.g., AutoDock Vina) to predict binding affinity at AR ligand-binding domains.

- In Vitro Assays : Competitive binding assays with radiolabeled dihydrotestosterone (³H-DHT) in AR-transfected cell lines.

- Transcriptomic Analysis : RNA-seq to assess AR target gene expression (e.g., PSA, KLK3) .

Q. How can researchers design a scalable, green synthesis protocol for this compound acetate?

- Strategy : Develop a continuous-flow biocatalytic system with immobilized Δ¹-dehydrogenase and ketoreductase enzymes.

- Metrics : Monitor enantiomeric excess (ee) via chiral HPLC and optimize solvent systems (e.g., aqueous-ionic liquid mixtures) to reduce waste .

Q. What experimental frameworks are critical for assessing the toxicological profile of this compound metabolites?

- In Vivo Models : Rodent studies with metabolite-specific dosing (e.g., 17β-hydroxylated derivatives).

- Biomarker Identification : Use untargeted metabolomics (GC-TOF-MS) to detect hepatic glutathione adducts indicative of reactive intermediates .

- Histopathology : Compare liver and kidney tissue sections post-exposure using standardized scoring systems .

Methodological Considerations

- Hypothesis Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define research scope. For example, "Does this compound exhibit tissue-selective AR modulation compared to nandrolone?" .

- Data Validation : Cross-check chromatographic results with certified reference materials (CRMs) to minimize false positives .

- Reproducibility : Document all synthesis protocols in accordance with ACS Catalysis guidelines, including catalyst loading and reaction temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。